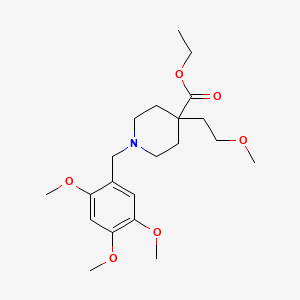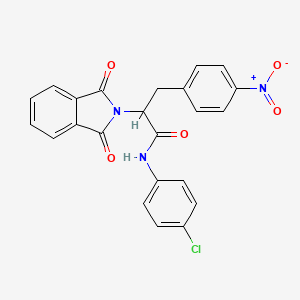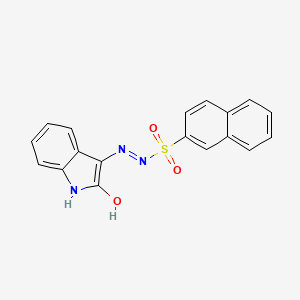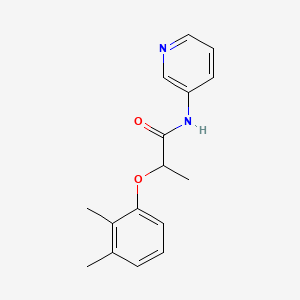
ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized for its potential use in medicinal chemistry. This compound has shown promising results in various studies, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is still being explored. However, studies have suggested that it may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. Additionally, it has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate in lab experiments include its potential as an antitumor and neuroprotective agent. However, its limitations include its limited solubility in water and its potential toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and optimizing its synthesis method for higher yield and purity. Additionally, studies can be conducted to determine its potential toxicity and to explore its pharmacokinetics in vivo. Overall, the potential applications of ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate in medicinal chemistry make it a promising area for future research.
Synthesemethoden
The synthesis of ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate involves the reaction of 4-piperidone hydrochloride with 2,4,5-trimethoxybenzyl bromide in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl 2-bromoacetate and potassium carbonate to form the final product. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-methoxyethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate has been used in various scientific studies, primarily in medicinal chemistry. It has shown potential as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, with studies suggesting its ability to protect against oxidative stress and inflammation. Other studies have explored its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO6/c1-6-28-20(23)21(9-12-24-2)7-10-22(11-8-21)15-16-13-18(26-4)19(27-5)14-17(16)25-3/h13-14H,6-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMWAMCAWYELKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)

![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)


![[3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B6048305.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)
![[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)